molecular formula C16H16N4O6 B11471705 2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione

Cat. No.: B11471705
M. Wt: 360.32 g/mol
InChI Key: XOCGAUYHLDSSMC-UHFFFAOYSA-N
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Description

2-AMINO-5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrido[2,3-d]pyrimidine core structure, which is fused with a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with methylene chloride in the presence of a base to form the benzodioxole ring.

    Pyrido[2,3-d]pyrimidine Core Construction: The core structure is synthesized through a series of condensation reactions involving appropriate precursors such as aminopyrimidines and aldehydes.

    Coupling Reactions: The benzodioxole moiety is then coupled with the pyrido[2,3-d]pyrimidine core using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-AMINO-5-(6,7-DIMETHOXY-2H-1,3-BENZODIOXOL-5-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-4,7-DIONE has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or DNA, leading to modulation of biological activities.

    Pathways Involved: The compound can influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar heterocyclic structures, such as indole derivatives, share some chemical properties and biological activities.

    Pyrimidine Derivatives: Other pyrimidine-based compounds also exhibit similar reactivity and applications.

Uniqueness

    Structural Features: The unique combination of the benzodioxole moiety with the pyrido[2,3-d]pyrimidine core sets this compound apart from others.

    Functional Groups: The presence of amino and methoxy groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C16H16N4O6

Molecular Weight

360.32 g/mol

IUPAC Name

2-amino-5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C16H16N4O6/c1-23-11-7(3-8-12(13(11)24-2)26-5-25-8)6-4-9(21)18-14-10(6)15(22)20-16(17)19-14/h3,6H,4-5H2,1-2H3,(H4,17,18,19,20,21,22)

InChI Key

XOCGAUYHLDSSMC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3CC(=O)NC4=C3C(=O)NC(=N4)N)OCO2)OC

Origin of Product

United States

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